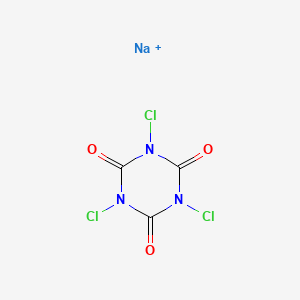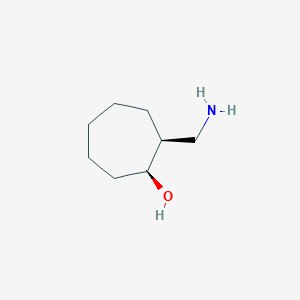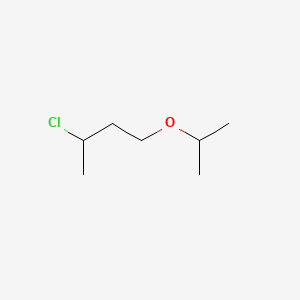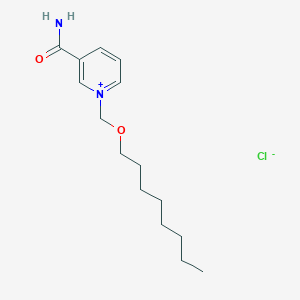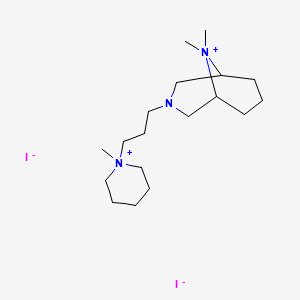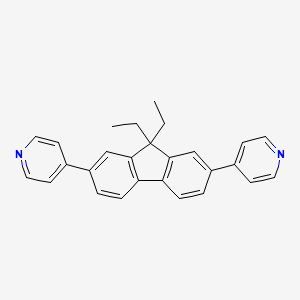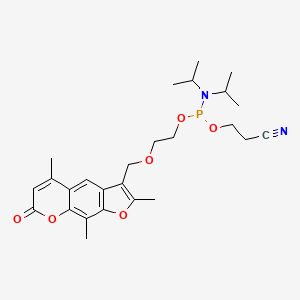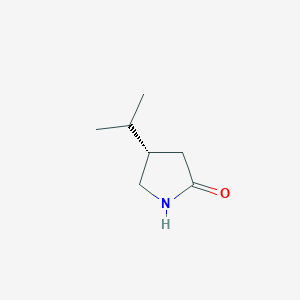
(4S)-4-(propan-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(Propan-2-yl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is characterized by the presence of a propan-2-yl group attached to the fourth carbon of the pyrrolidinone ring. The stereochemistry of the compound is denoted by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(propan-2-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as (S)-proline or its derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents such as isopropyl bromide or isopropyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.
Optimized Alkylation: Employing optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4S)-4-(Propan-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where the propan-2-yl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(4S)-4-(Propan-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4S)-4-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
(4R)-4-(Propan-2-yl)pyrrolidin-2-one: The enantiomer of (4S)-4-(propan-2-yl)pyrrolidin-2-one with different stereochemistry.
(4S)-4-(Methyl)pyrrolidin-2-one: A similar compound with a methyl group instead of a propan-2-yl group.
(4S)-4-(Ethyl)pyrrolidin-2-one: A compound with an ethyl group in place of the propan-2-yl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. The compound’s chiral nature and functional groups make it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Clave InChI |
YWJNZEJGGLBELP-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC(=O)NC1 |
SMILES canónico |
CC(C)C1CC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




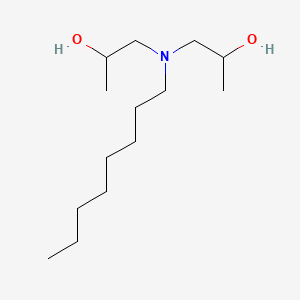
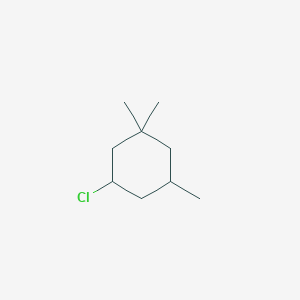
![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)

